2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate is C10H10F3NO4S. Its average mass is 297.251 Da and its monoisotopic mass is 297.028259 Da .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemoenzymatic Synthesis
A study demonstrated the chemoenzymatic synthesis of an Odanacatib precursor, utilizing a sequence involving Suzuki‐Miyaura Cross‐Coupling and bioreduction. This process showcased the application of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using alcohol dehydrogenases for producing enantiomerically pure alcohols, highlighting a route towards stereoselective synthesis of significant pharmaceutical compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Synthesis of Onium Salts
Research into the synthesis of various 2,2,2-trifluoroethyl onium triflates has been reported. This includes the conversion of sulfoxides and N-oxides to corresponding trifluoroethylated salts, showcasing the compound's role in producing trifluoromethylated olefins, highlighting its utility in organic synthesis (Umemoto & Gotoh, 1991).
Molecular Conformations and Hydrogen Bonding
A study on the molecular conformations and hydrogen bonding of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines derivatives, containing the trifluoromethyl group, revealed insights into their structural characteristics and interactions. This research contributes to the understanding of molecular design principles for developing new compounds with desired properties (Sagar et al., 2017).
Cyclooxygenase-2 Inhibitors
Another study identified [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors, showcasing the potential medicinal applications of related compounds in treating inflammation and pain (Swarbrick et al., 2009).
Synthesis of Isoxazolidines
Research on the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines through 1,3-dipolar cycloaddition further demonstrates the compound's utility in producing intermediates for synthesizing syn-3-amino alcohols, important in medicinal chemistry (Tsuge, Okano, & Eguchi, 1995).
Mechanism of Action
As a PARP inhibitor, 2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate likely works by preventing the repair of DNA damage in cancer cells, leading to their death and potentially slowing or stopping tumor growth.
Safety and Hazards
Safety data suggests that this compound may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity, with the respiratory system being a potential target . Personal protective equipment/face protection should be worn when handling this compound, and it should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylsulfonylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-19(16,17)8-4-2-7(3-5-8)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCXCTYXJTBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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